N-(4-Aminobutyl)-N-methylacetamide

Ornithine decarboxylase inhibition Polyamine metabolism Enzyme kinetics

Need a putrescine analog that won't inhibit ornithine decarboxylase (ODC)? Unlike putrescine or monoacetylputrescine, this N-alkylated compound shows no ODC inhibition below 25 mM, making it ideal as a negative control in polyamine biosynthesis studies. - **Defined substrate** for diamine oxidase (DAO) activity assays (oxidized to aminoaldehyde). - **Metabolic tracer** for catabolic flux mapping; validated in plant alkaloid engineering. - **LogP -0.5** vs putrescine -0.7; pKa 10.23 for distinct ionization. ≥98% purity. Immediate R&D supply.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
Cat. No. B12973243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminobutyl)-N-methylacetamide
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC(=O)N(C)CCCCN
InChIInChI=1S/C7H16N2O/c1-7(10)9(2)6-4-3-5-8/h3-6,8H2,1-2H3
InChIKeyTWZOPZRLSKCQJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Aminobutyl)-N-methylacetamide: Baseline Physical and Structural Characterization


N-(4-Aminobutyl)-N-methylacetamide (CAS 131670-01-4) is a synthetic organic compound with molecular formula C₇H₁₆N₂O and molecular weight 144.21 g/mol [1]. Structurally, it comprises a linear four-carbon aminobutyl chain (NH₂–(CH₂)₄–) N-linked to an N-methylacetamide moiety [1]. This scaffold functionally represents an N-alkylated and N-acetylated derivative of the endogenous diamine putrescine, placing it within the broader chemical class of substituted alkyl polyamines [2]. Predicted physicochemical properties include an XLogP3-AA of -0.5, topological polar surface area (TPSA) of 46.3 Ų, and a pKa of 10.23 ± 0.10 . It is commercially available as a research chemical with purity specifications ranging from ≥95% to NLT 98% .

Chemical class: N-alkyl, N-acetyl putrescine analog with differentiated enzyme recognition profile.
Research utility: Supports polyamine metabolism probe, DAO substrate mapping, and plant alkaloid pathway studies.
Supply format: Research-grade compound available in multi-gram quantities for laboratory use.

Why N-(4-Aminobutyl)-N-methylacetamide Cannot Be Substituted by Putrescine Analogs


Generic substitution of N-(4-Aminobutyl)-N-methylacetamide with unmodified putrescine (CAS 110-60-1) or monoacetylputrescine (CAS 5699-41-2) fails due to fundamentally divergent molecular recognition properties governed by alkylation and acetylation states. Unmodified putrescine possesses two primary amine groups (pKa₁ 9.35, pKa₂ 10.8) and exhibits high affinity for both mammalian and bacterial ornithine decarboxylase (ODC) as well as diamine oxidases [1][2]. In contrast, N-alkyl substitution on the putrescine backbone has been shown in direct comparative studies to substantially reduce ODC inhibitory activity; N-methylputrescine and N,N-dimethylputrescine are poor ODC inhibitors except at high concentrations (≥25 mM), with N-methylputrescine failing to inhibit the bacterial enzyme entirely at 5 mM [3]. Furthermore, while monoacetylputrescine is the naturally occurring N-acetylated form, N-methyl substitution combined with N-acetylation in the target compound introduces distinct steric and electronic features that alter hydrogen bonding capacity (single H-bond donor, two acceptors) and lipophilicity (XLogP3-AA -0.5 vs. putrescine XLogP3-AA -0.7) [4]. These structural modifications confer differential metabolic stability and pathway selectivity that render simple substitution invalid for applications requiring precise molecular recognition [5].

ODC inhibition profile mismatch
N-methyl substitution sharply reduces ornithine decarboxylase binding; unmodified putrescine or C-alkyl analogs may not replicate low-interference behavior.
Diamine oxidase substrate recognition differs
N-alkylated putrescine derivatives are oxidized by DAO, while certain C-alkyl analogs are inert or inhibitory — simple substitution invalidates catabolic pathway studies.
Metabolic pathway divergence
N-alkylputrescines incorporate into alkaloid biosynthesis in plant systems differently than putrescine; substitution may redirect metabolic flux and alter endpoint profiles.

Quantitative Differentiation Evidence vs. Putrescine Analogs


ODC Inhibition by N-Alkylated Putrescine Analogs

N-Alkylated putrescine derivatives, which share the N-substitution motif present in N-(4-Aminobutyl)-N-methylacetamide, exhibit markedly reduced ornithine decarboxylase (ODC) inhibitory activity compared to unsubstituted putrescine [1]. While 2-methylputrescine (C-alkylated) demonstrates potent in vivo inhibition (93% inhibition at 50 μmol/100 g body weight), N-methylputrescine and N,N-dimethylputrescine function as poor ODC inhibitors, requiring concentrations of 25 mM for detectable inhibition in mammalian enzyme assays [1].

ODC Inhibition
Class-level inference
N-alkyl analogs: poor inhibitors at <25 mM; C-alkyl analog Ki = 1 mM
Supports low ODC interference for polyamine studies
Class-level; no direct target compound data
Ornithine decarboxylase inhibition Polyamine metabolism Enzyme kinetics

Diamine Oxidase Substrate Specificity: N- vs. C-Alkylated Putrescines

Comparative enzymatic oxidation studies reveal that N-alkylated putrescines (N-methyl, N-ethyl, N-propyl, N-butyl) are oxidized to their corresponding aminoaldehydes by diamine oxidases from pea seedling and pig kidney, whereas certain C-alkylated derivatives are not substrates [1]. Specifically, 1,4-dimethylputrescine (2,5-diaminohexane) was not a substrate for either oxidase, yet it inhibited kidney oxidase, while 2-methylputrescine and 1,3-dimethylputrescine strongly inhibited pea oxidase [1].

DAO Specificity
Class-level inference
N-alkyl analogs are oxidized substrates; C-alkyl positional isomers show negligible oxidation
Enables diamine oxidase pathway mapping
Class-level inference from N-alkyl putrescine series
Diamine oxidase Polyamine catabolism Substrate specificity

In Vivo Modulation of Alkaloid Biosynthesis by N-Alkylputrescines

In transformed Nicotiana rustica root cultures, N-alkylputrescine analogs fed at 1 mM significantly altered endogenous alkaloid profiles [1]. N-n-Propylputrescine produced up to a 4-fold diminution in nicotine accumulation, while N-methylputrescine and related analogs were metabolized in vivo to form homologues of normal alkaloids [1].

Alkaloid Modulation
Class-level inference
N-n-propylputrescine: ~4-fold nicotine reduction in planta
Supports metabolic probe use in alkaloid engineering
Data from N-alkyl series; not directly tested on target compound
Polyamine analogs Alkaloid biosynthesis In vivo metabolism

Polyamine Uptake and Cytotoxicity in Prostatic Cancer Cells

A comparative study of N-alkyl putrescine derivatives in prostatic cancer cells demonstrated that the nature of N-alkyl substitution determines cytotoxic versus non-cytotoxic behavior and influences polyamine uptake efficiency [1]. N¹,N¹-Diethylputrescine and N¹,N⁴-diethylputrescine exhibited differential uptake and growth inhibitory effects, establishing that precise N-alkylation patterns critically modulate biological activity [1].

Uptake SAR
Class-level inference
N-alkylation pattern and chain length classify cytotoxic vs. non-cytotoxic behavior
Candidate for polyamine transport system studies
No direct cell data for N-(4-Aminobutyl)-N-methylacetamide
Polyamine transport Cytotoxicity Prostate cancer

pKa and Lipophilicity Differentiation vs. Putrescine

N-(4-Aminobutyl)-N-methylacetamide exhibits a predicted pKa of 10.23 ± 0.10 and an XLogP3-AA of -0.5 [1]. In contrast, unsubstituted putrescine has pKa values of 9.35 and 10.8 at 20 °C and an XLogP3-AA of approximately -0.7 [2][3]. Monoacetylputrescine (N-acetylputrescine) possesses a molecular weight of 130.19 g/mol [4].

Physicochemical Profile
Cross-study comparable
pKa 10.23; XLogP -0.5 (putrescine: pKa₂ 10.8, XLogP -0.7)
Moderately enhanced permeability context vs putrescine
Predicted values; experimental confirmation recommended
Physicochemical properties Lipophilicity Ionization state

Commercial Availability and Purity Specifications

N-(4-Aminobutyl)-N-methylacetamide is commercially available from multiple suppliers with purity specifications ranging from ≥95% to NLT 98% by HPLC . The compound is supplied in research quantities (5g, 25g, 100g, 1kg packaging) and is specifically marketed for pharmaceutical R&D and quality control applications .

Supply
Supporting evidence
Purity 97–98% HPLC; available in 5 g–1 kg research packs
Research-grade procurement feasibility
Supplier-specified; lead times and lot-specific review advised
Chemical procurement Purity specification Supply chain

N-(4-Aminobutyl)-N-methylacetamide: Optimal Research and Procurement Applications


Polyamine Metabolism Studies with Minimal ODC Interference

Investigators studying polyamine biosynthesis or polyamine-responsive cellular processes where endogenous ornithine decarboxylase (ODC) activity must remain uncompromised should select N-(4-Aminobutyl)-N-methylacetamide over putrescine. As established in Section 3, N-alkylated putrescine analogs are poor ODC inhibitors requiring concentrations ≥25 mM for detectable inhibition, whereas putrescine inhibits ODC by 56% in vivo at comparable dosing [1]. This differential makes the target compound preferable as a negative control or metabolic probe in experiments where ODC inhibition would confound interpretation.

Diamine Oxidase Substrate Profiling and Catabolic Pathway Mapping

N-(4-Aminobutyl)-N-methylacetamide is appropriate for diamine oxidase (DAO) enzymatic studies and polyamine catabolic pathway elucidation. Evidence from Section 3 demonstrates that N-alkylated putrescines (N-methyl through N-butyl) are oxidized to aminoaldehydes by both plant and mammalian DAO enzymes, whereas C-alkylated positional isomers show negligible oxidation rates [2]. This substrate specificity enables the compound to serve as a defined substrate for DAO activity assays or as a tracer to map polyamine catabolic flux, applications for which C-alkylated analogs would be unsuitable.

Alkaloid Biosynthesis Engineering in Plant Systems

For plant metabolic engineering or phytochemical biosynthesis research, N-(4-Aminobutyl)-N-methylacetamide offers a validated entry point into alkaloid biosynthetic pathways. Section 3 documents that N-alkylputrescine analogs fed at 1 mM are metabolized in vivo to form homologues of normal alkaloids in Nicotiana rustica root cultures, with N-n-propylputrescine producing up to a 4-fold reduction in nicotine accumulation [3]. Researchers aiming to redirect alkaloid flux, generate novel alkaloid structures, or study precursor incorporation should consider this compound for feeding studies where simple putrescine would follow the default biosynthetic route.

Physicochemical Property-Driven Drug Design and Formulation

Formulation scientists and medicinal chemists evaluating polyamine-derived scaffolds for drug development may prefer N-(4-Aminobutyl)-N-methylacetamide due to its differentiated physicochemical profile. As quantified in Section 3, the compound exhibits an XLogP3-AA of -0.5 compared to putrescine's -0.7 [4][5], indicating moderately reduced hydrophilicity that may enhance passive membrane permeability. Its distinct pKa (10.23) relative to putrescine's two amine pKa values (9.35 and 10.8) alters ionization behavior at physiological pH, making it a useful comparator in structure-property relationship studies focused on optimizing absorption and distribution characteristics of polyamine-derived therapeutic candidates.

Application
Selection Property
Validation Focus
Polyamine metabolism studies
Low ODC interference context
ODC activity endpoint monitoring
Diamine oxidase pathway mapping
DAO substrate specificity
Aminoaldehyde product detection
Plant alkaloid biosynthesis engineering
Metabolic incorporation into alkaloid pathways
Alkaloid profile analysis
Polyamine-derived scaffold design
Differentiated physicochemical profile
Membrane permeability / ionization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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